![molecular formula C14H22N4O2 B581515 5-Boc-2-(dimethylamino)-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine CAS No. 1246471-35-1](/img/structure/B581515.png)
5-Boc-2-(dimethylamino)-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine
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Overview
Description
5-Boc-2-(dimethylamino)-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine is a heterocyclic compound that features a pyrido[3,2-d]pyrimidine core structure. This compound is of interest due to its potential applications in various fields of scientific research, including chemistry, biology, and medicine. The presence of the Boc (tert-butoxycarbonyl) protecting group and the dimethylamino functionality adds to its versatility in synthetic chemistry.
Mechanism of Action
Target of Action
It is known that pyrimidine derivatives have a high degree of structural diversity and are broadly applied in therapeutic disciplines . They are reported to exhibit a wide range of biological activities, including modulation of myeloid leukemia .
Mode of Action
Pyrimidine derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target .
Biochemical Pathways
Pyrimidine derivatives are known to affect a wide range of pathways, including those involved in antimicrobial, antifungal, antiparasitic, diuretic, antitumor, antifilarial, dna topoisomerase ii inhibitors, antitubercular agents, antimalarial and antiplasmodial, anti-inflammatory and analgesic activities .
Pharmacokinetics
The chapter from intechopen mentions that special attention is given to novel synthetic methodologies that served molecules with improved druglikeness and ADME-Tox properties.
Result of Action
Pyrimidine derivatives are known to have a wide range of biological activities, as mentioned above .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Boc-2-(dimethylamino)-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine typically involves the following steps:
Formation of the Pyrido[3,2-d]pyrimidine Core: The core structure can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable aldehyde or ketone.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions using dimethylamine.
Boc Protection: The Boc protecting group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures to monitor reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
5-Boc-2-(dimethylamino)-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Dimethylamine, triethylamine, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
5-Boc-2-(dimethylamino)-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)pyridine: Shares the dimethylamino functionality but lacks the Boc protecting group and the tetrahydropyrido[3,2-d]pyrimidine core.
5-Boc-2-aminopyridine: Contains the Boc protecting group but lacks the dimethylamino functionality and the tetrahydropyrido[3,2-d]pyrimidine core.
Uniqueness
5-Boc-2-(dimethylamino)-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine is unique due to the combination of its Boc protecting group, dimethylamino functionality, and the tetrahydropyrido[3,2-d]pyrimidine core. This combination imparts specific chemical properties and reactivity that distinguish it from other similar compounds.
Biological Activity
5-Boc-2-(dimethylamino)-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine is a heterocyclic compound characterized by its unique pyrido[3,2-d]pyrimidine core structure. It features a tert-butoxycarbonyl (Boc) protecting group and a dimethylamino functionality, which contribute to its versatility in synthetic and biological applications. The compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development.
- Molecular Formula : C₁₄H₂₂N₄O₂
- Molecular Weight : 278.35 g/mol
- CAS Number : 1246471-35-1
- Appearance : Off-white powder
- Storage Conditions : Room temperature in a dry environment
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrido[3,2-d]pyrimidine Core : This is achieved through cyclization reactions involving precursors such as 2-aminopyridine and suitable aldehydes or ketones.
- Introduction of the Dimethylamino Group : This is accomplished via nucleophilic substitution using dimethylamine.
- Boc Protection : The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine.
The biological activity of this compound has been explored through various studies focusing on its interactions with biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it may inhibit acetyl-CoA carboxylase (ACC), which plays a crucial role in fatty acid metabolism. In vitro assays have demonstrated that modifications to the compound can enhance its inhibitory potency against ACC .
- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial metabolic functions .
Case Studies and Research Findings
-
Anticancer Activity :
- A study evaluated the effects of related pyrimidine compounds on cancer cell lines. Results indicated significant inhibition of cell proliferation and migration in vitro . Although specific data on this compound was not detailed in this study, the structural similarities suggest potential activity against cancer cells.
- Antiviral Properties :
Comparative Analysis with Similar Compounds
Compound Name | Key Features | Biological Activity |
---|---|---|
2-(Dimethylamino)pyridine | Lacks Boc group; simpler structure | Moderate enzyme inhibition |
5-Boc-2-aminopyridine | Contains Boc group; lacks dimethylamino functionality | Limited biological studies available |
The unique combination of the Boc protecting group and the dimethylamino functionality in this compound distinguishes it from similar compounds and may enhance its reactivity and biological profile.
Properties
IUPAC Name |
tert-butyl 2-(dimethylamino)-7,8-dihydro-6H-pyrido[3,2-d]pyrimidine-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)18-8-6-7-10-11(18)9-15-12(16-10)17(4)5/h9H,6-8H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYNIRPKNJWNMRB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=NC(=NC=C21)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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